N-[(4-Butoxyphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea
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Overview
Description
N-[(4-Butoxyphenyl)methyl]-N’-(2,4-difluorophenyl)-N-heptylurea is an organic compound characterized by its unique structure, which includes a butoxyphenyl group, a difluorophenyl group, and a heptylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Butoxyphenyl)methyl]-N’-(2,4-difluorophenyl)-N-heptylurea typically involves the reaction of 4-butoxybenzyl chloride with 2,4-difluoroaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with heptyl isocyanate to form the final product. The reaction conditions often include solvents like dichloromethane or toluene and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Butoxyphenyl)methyl]-N’-(2,4-difluorophenyl)-N-heptylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[(4-Butoxyphenyl)methyl]-N’-(2,4-difluorophenyl)-N-heptylurea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Butoxyphenyl)methyl]-N’-(2,4-difluorophenyl)-N-heptylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Butoxyphenyl)methyl]-N’-(2-cyanoethyl)-N-heptylurea
- N-[(4-Butoxyphenyl)methyl]-N’-(2,4-dichlorophenyl)-N-heptylurea
- N-[(4-Butoxyphenyl)methyl]-N’-(2,4-dimethylphenyl)-N-heptylurea
Uniqueness
N-[(4-Butoxyphenyl)methyl]-N’-(2,4-difluorophenyl)-N-heptylurea is unique due to the presence of both butoxy and difluoro groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
88467-91-8 |
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Molecular Formula |
C25H34F2N2O2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-[(4-butoxyphenyl)methyl]-3-(2,4-difluorophenyl)-1-heptylurea |
InChI |
InChI=1S/C25H34F2N2O2/c1-3-5-7-8-9-16-29(25(30)28-24-15-12-21(26)18-23(24)27)19-20-10-13-22(14-11-20)31-17-6-4-2/h10-15,18H,3-9,16-17,19H2,1-2H3,(H,28,30) |
InChI Key |
NVZUFXOWFUBQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(CC1=CC=C(C=C1)OCCCC)C(=O)NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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